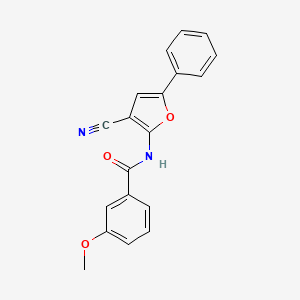![molecular formula C17H21NO4 B2989111 1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate CAS No. 866144-78-7](/img/structure/B2989111.png)
1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate is a synthetic organic compound often studied in medicinal chemistry for its potential therapeutic applications. Its structural complexity and chemical properties make it a subject of interest in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate typically involves multi-step organic reactions. Starting from basic organic compounds, the process includes a series of esterification, alkylation, and condensation reactions under controlled conditions. Precise temperature control and the use of specific catalysts are essential to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production scale-up involves optimizing reaction conditions to maximize output and minimize by-products. Continuous flow reactors and advanced purification techniques like chromatography and crystallization are employed to achieve the desired compound quality.
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate undergoes several types of chemical reactions, including:
Oxidation: Converts the compound into various oxidized derivatives.
Reduction: Often leads to the saturation of double bonds or reduction of functional groups.
Substitution: Involves the replacement of certain groups with others, potentially altering the compound’s activity.
Common Reagents and Conditions
Oxidation: Performed using oxidizing agents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Achieved using reagents such as lithium aluminium hydride or sodium borohydride in solvents like ether or THF.
Substitution: Utilizes halogenating agents or nucleophiles under controlled temperatures to facilitate the desired transformations.
Major Products
The major products from these reactions include various derivatives and intermediates that may possess different pharmacological properties, useful for further drug development studies.
Scientific Research Applications
1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate is explored in various scientific research areas:
Chemistry: As a model compound for studying complex organic reactions.
Biology: Investigated for its interaction with biological molecules and potential therapeutic effects.
Medicine: Evaluated for its efficacy in treating specific diseases or conditions, leveraging its unique chemical properties.
Industry: Utilized in the synthesis of other complex molecules or as a precursor in manufacturing specific products.
Mechanism of Action
The compound exerts its effects through several molecular mechanisms:
Molecular Targets: It may interact with enzymes, receptors, or nucleic acids, influencing biological pathways.
Pathways Involved: These interactions can modulate biochemical pathways, leading to therapeutic outcomes such as anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,5-dimethyl-2,4-pentadien-1-ol: Shares a similar backbone structure but differs in functional groups.
4-(2-methylphenyl)-3-buten-2-one: Another compound with similar aromatic substitution patterns but different side chains.
Highlighting Uniqueness
1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate stands out due to its specific structural features and the presence of both ester and amine functionalities, making it particularly versatile in chemical reactions and potentially broadening its application scope in therapeutic research.
Properties
IUPAC Name |
dimethyl (E,4Z)-4-[1-[(4-methylphenyl)methylamino]ethylidene]pent-2-enedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-12-5-7-14(8-6-12)11-18-13(2)15(17(20)22-4)9-10-16(19)21-3/h5-10,18H,11H2,1-4H3/b10-9+,15-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINMSDBRKRQWOB-OFPSORBISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=C(C=CC(=O)OC)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN/C(=C(/C=C/C(=O)OC)\C(=O)OC)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2989032.png)
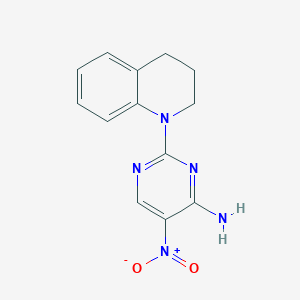
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2989034.png)
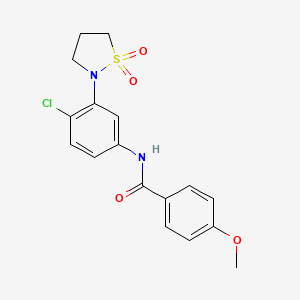
![2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2989038.png)
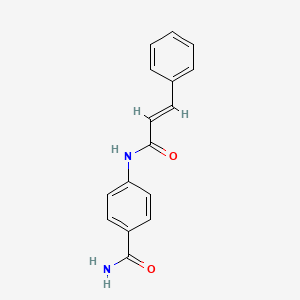
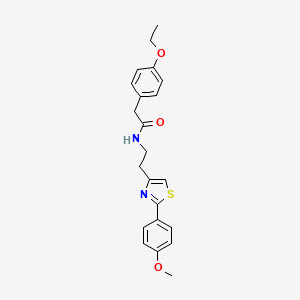
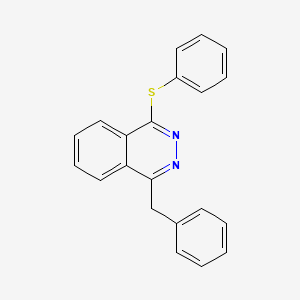
![8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2989043.png)
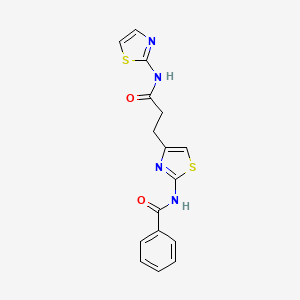
![5-Bromothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2989045.png)
